(RS)-Duloxetine hydrochloride

概要

説明

(RS)-Duloxetine hydrochloride is a pharmaceutical compound primarily used as an antidepressant and anxiolytic. It is a serotonin-norepinephrine reuptake inhibitor (SNRI) that helps in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (RS)-Duloxetine hydrochloride typically involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps:

Preparation of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one: This intermediate is synthesized through a Friedel-Crafts acylation reaction.

Formation of (RS)-Duloxetine: The intermediate undergoes a reductive amination reaction with (S)-3-chloro-1-phenylpropan-1-ol to form (RS)-Duloxetine.

Conversion to Hydrochloride Salt: The final step involves the conversion of (RS)-Duloxetine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow reactors are used.

Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.

化学反応の分析

Types of Reactions: (RS)-Duloxetine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group in intermediates to alcohols.

Substitution: Nucleophilic substitution reactions are involved in the synthesis of intermediates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases are used in substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted intermediates leading to (RS)-Duloxetine.

科学的研究の応用

(RS)-Duloxetine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying SNRI mechanisms and developing new antidepressants.

Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.

Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and chronic pain conditions.

Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control.

作用機序

(RS)-Duloxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), blocking their function and preventing the reabsorption of these neurotransmitters into presynaptic neurons.

類似化合物との比較

Venlafaxine: Another SNRI used for similar indications but differs in its chemical structure and pharmacokinetic profile.

Milnacipran: An SNRI with a different balance of serotonin and norepinephrine reuptake inhibition.

Desvenlafaxine: A metabolite of venlafaxine with similar therapeutic effects.

Uniqueness of (RS)-Duloxetine Hydrochloride:

Balanced SNRI Activity: this compound provides a balanced inhibition of both serotonin and norepinephrine reuptake, which is beneficial for treating a range of conditions.

Racemic Mixture: The presence of both enantiomers may contribute to its unique pharmacological profile and therapeutic effects.

生物活性

(RS)-Duloxetine hydrochloride, commonly referred to as duloxetine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is primarily used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), neuropathic pain (NP), fibromyalgia (FMS), and stress urinary incontinence (SUI). This compound has garnered significant attention due to its multifaceted biological activity and therapeutic potential across various conditions.

Duloxetine functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual action enhances neurotransmitter availability, thereby improving mood and alleviating pain. The drug is approximately 96% protein-bound, primarily to albumin and alpha-1-acid glycoprotein, and is metabolized by cytochrome P450 enzymes CYP2D6 and CYP1A2, with no active metabolites identified .

Major Depressive Disorder (MDD)

A systematic review encompassing 85 studies revealed that duloxetine significantly improves depressive symptoms. In a pooled analysis involving 21,406 patients, duloxetine demonstrated efficacy with a mean decrease in Hamilton Depression Rating Scale (HAMD) scores compared to placebo. The response rates were reported at 58% for 60 mg/day and 56% for 120 mg/day doses .

| Study | Sample Size | Dose | Duration | Outcome |

|---|---|---|---|---|

| Oakes et al. | 392 | 60 mg | 8 weeks | P < 0.001 (Efficacy HAMD17) |

| Gaynor et al. | 528 | 60 mg | 8 weeks | P < 0.001 (Efficacy and tolerability) |

| Perahia et al. | 288 | 60-120 mg | 52 weeks | P < 0.001 (Recurrence of MDD) |

Generalized Anxiety Disorder (GAD)

In GAD treatment, duloxetine has shown significant improvements in anxiety symptoms over placebo, with notable reductions in Hamilton Anxiety Rating Scale (HAM-A) scores . A study indicated that at a dosage of 60 mg/day, the mean decrease in HAM-A score was significantly greater than that observed with placebo.

Neuropathic Pain and Fibromyalgia

Duloxetine is recognized as a first-line treatment for NP conditions, demonstrating efficacy in reducing pain impact as measured by the Brief Pain Inventory (BPI). Studies have shown that approximately 78.9% of trials reported positive efficacy outcomes . In FMS, duloxetine has been effective in reducing pain severity and improving overall function.

Neuroprotective Effects

Recent research has explored duloxetine's neuroprotective properties, particularly in models of Parkinson's disease (PD). Studies have indicated that duloxetine may enhance neuronal survival under toxic conditions affecting dopaminergic neurons. For instance, administration of duloxetine resulted in up-regulation of neuroprotective transcription factors such as FoxA2 and En-1 . However, challenges remain, as some studies did not demonstrate significant increases in neuronal survival or functional improvements post-treatment.

Safety and Tolerability

Duloxetine's safety profile is generally favorable; however, adverse effects such as nausea, somnolence, insomnia, constipation, and decreased appetite have been reported. Approximately 12.2% of patients discontinued treatment due to adverse events . The drug's pharmacokinetics can be affected by various factors including liver function and smoking status, necessitating careful consideration during prescribing.

特性

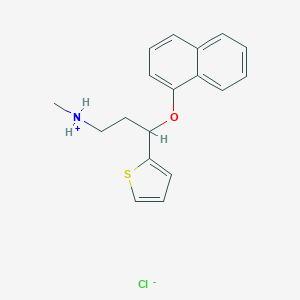

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFSMCNJSOPUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657730 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116817-11-9 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。